molecular formula C10H8BrClFNO B1528721 3-Bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one CAS No. 1339032-58-4

3-Bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one

Cat. No. B1528721
M. Wt: 292.53 g/mol
InChI Key: NTVZXXGNHBUOJV-UHFFFAOYSA-N
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Description

“3-Bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 1339032-58-4 . It has a molecular weight of 292.53 . The IUPAC name for this compound is 3-bromo-1-(4-chloro-3-fluorophenyl)-2-pyrrolidinone .


Molecular Structure Analysis

The InChI code for “3-Bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one” is 1S/C10H8BrClFNO/c11-7-3-4-14(10(7)15)6-1-2-8(12)9(13)5-6/h1-2,5,7H,3-4H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one” include a molecular weight of 292.53 .

Scientific Research Applications

Synthesis and Characterization

  • Compounds such as 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one have been synthesized and characterized, showcasing the role of halogenated pyrrolidinones in synthesizing biologically active compounds. This underscores the importance of such structures in the development of new chemical entities with potential applications in drug discovery and material science (Linxiao Wang et al., 2016).

Molecular Structure and Reactivity

  • The synthesis and characterization of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) highlights the intricate relationship between molecular structure and reactivity. Such studies not only offer insights into the synthetic accessibility of complex molecules but also their potential utility in various scientific applications, including the development of new pharmaceuticals and materials (P. Murthy et al., 2017).

Thermochemical Properties

  • The thermochemistry of halogenated 1-phenylpyrrole derivatives, including studies on their enthalpies of formation and sublimation, can provide essential data for understanding the stability and reactivity of related compounds. Such information is crucial for their application in materials science, particularly in designing new materials with tailored thermal properties (A. F. L. Santos & M. R. D. Silva, 2010).

properties

IUPAC Name

3-bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClFNO/c11-7-3-4-14(10(7)15)6-1-2-8(12)9(13)5-6/h1-2,5,7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVZXXGNHBUOJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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